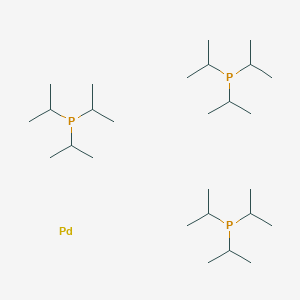
Palladium;tri(propan-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium;tri(propan-2-yl)phosphane is a coordination compound where palladium is bonded to three tri(propan-2-yl)phosphane ligands. This compound is significant in the field of organometallic chemistry and is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palladium;tri(propan-2-yl)phosphane typically involves the reaction of palladium(II) chloride with tri(propan-2-yl)phosphane in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+3P(i-Pr)3→Pd(P(i-Pr)3)3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Palladium;tri(propan-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced to form palladium(0) species.
Substitution: The tri(propan-2-yl)phosphane ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Ligand exchange reactions can be carried out using various phosphine ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species.
Scientific Research Applications
Palladium;tri(propan-2-yl)phosphane is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioorthogonal reactions, which are chemical reactions that can occur inside living organisms without interfering with native biochemical processes.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism by which palladium;tri(propan-2-yl)phosphane exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The tri(propan-2-yl)phosphane ligands stabilize the palladium center and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Palladium;tri(phenyl)phosphane: Similar in structure but with phenyl groups instead of propan-2-yl groups.
Palladium;tri(methyl)phosphane: Contains methyl groups instead of propan-2-yl groups.
Palladium;tri(tert-butyl)phosphane: Contains tert-butyl groups instead of propan-2-yl groups.
Uniqueness
Palladium;tri(propan-2-yl)phosphane is unique due to the steric and electronic properties imparted by the tri(propan-2-yl)phosphane ligands. These properties influence the compound’s reactivity and selectivity in catalytic reactions, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
52359-15-6 |
|---|---|
Molecular Formula |
C27H63P3Pd |
Molecular Weight |
587.1 g/mol |
IUPAC Name |
palladium;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/3C9H21P.Pd/c3*1-7(2)10(8(3)4)9(5)6;/h3*7-9H,1-6H3; |
InChI Key |
GBMCMDILJDBBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


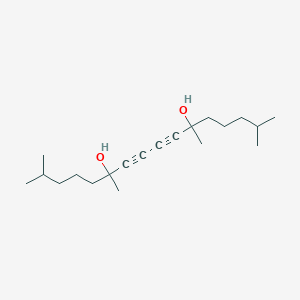
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)

![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)

![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
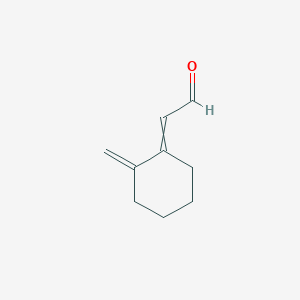
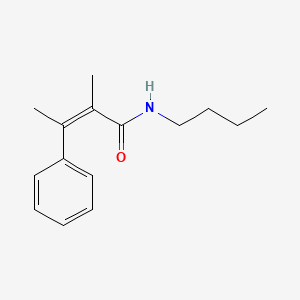


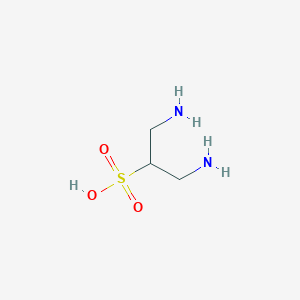
![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)

